1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorobenzyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction where a suitable precursor, such as 4-chlorobenzyl chloride, reacts with the triazole ring.
Formylation: The final step involves the formylation of the triazole ring to introduce the aldehyde group at the 4-position. This can be achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis, and purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, NaOH
Major Products Formed
Oxidation: 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The 4-chlorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol
- 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-thiol
Uniqueness
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a variety of chemical transformations
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLDCHBHDUZNPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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